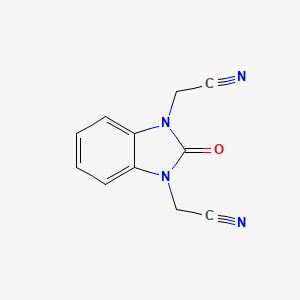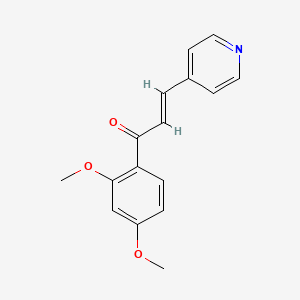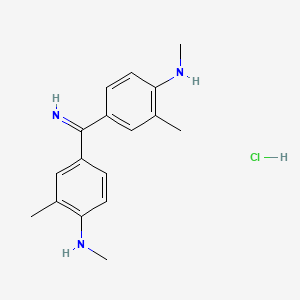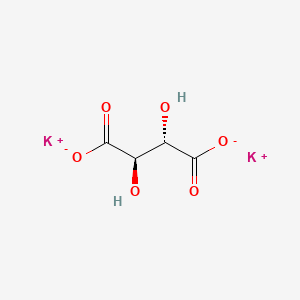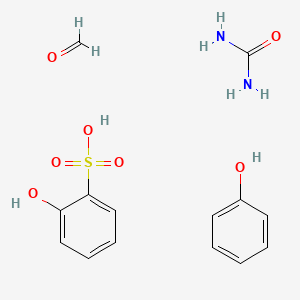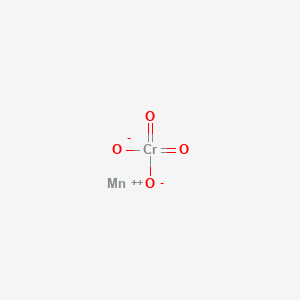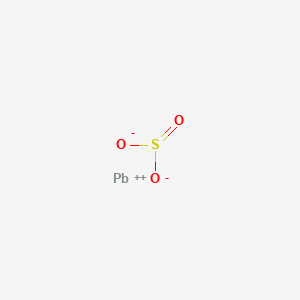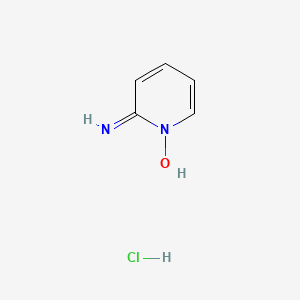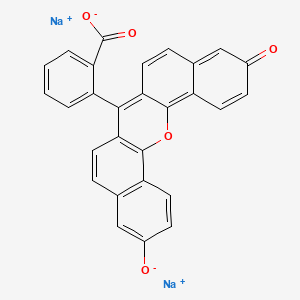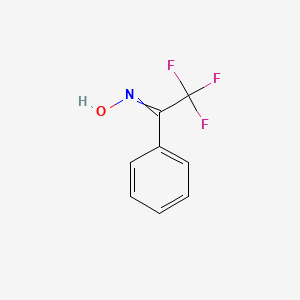
2,2,2-Trifluoro-1-phenylethanone oxime
Overview
Description
2,2,2-Trifluoro-1-phenylethanone oxime, also known as 2,2,2-trifluoro-1-phenylethanol oxime, is a compound that has been studied for its potential applications in the scientific research and laboratory fields. It is a colorless, volatile liquid that has a faint, sweet odor and is soluble in water and alcohol. This compound is synthesized from the reaction of 2,2,2-trifluoro-1-phenylethanol and hydroxylamine hydrochloride. It has been studied for its potential applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
Solvolysis Studies
2,2,2-Trifluoro-1-phenylethanone oxime is used in solvolysis studies to understand the effects of substituents on reaction mechanisms and rates. This research can provide insights into the stability and reactivity of various compounds .
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound is applied in GC-MS for the identification of halogenated organic compounds. Its retention indices help in the accurate detection and analysis of these substances .
Thermodynamic Property Data
Researchers utilize 2,2,2-Trifluoro-1-phenylethanone oxime to generate critically evaluated thermodynamic property data for pure compounds, particularly organics, which is crucial for various scientific and industrial applications .
Asymmetric Bioreduction
The compound undergoes bioreduction to produce (S)-2,2,2-trifluoro-1-phenylethanol, a process studied for its potential in producing enantiomerically pure substances, which are valuable in pharmaceuticals .
Radiolabeling
It serves as a precursor for labeling with carbon-11 or fluorine-18, isotopes used in positron emission tomography (PET) imaging. This application is significant in medical diagnostics and research .
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Pharmacokinetics
The compound’s boiling point is predicted to be 1941±400 °C .
Result of Action
Oximes are known for their potency to act as antidotes against nerve agents .
Action Environment
It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .
properties
IUPAC Name |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWYJVGKNCDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




